molecular formula C29H24Cl4N4O4 B11554075 1,1'-[Methanediylbis(2-methoxybenzene-4,1-diyl)]bis[3-(3,4-dichlorophenyl)urea]

1,1'-[Methanediylbis(2-methoxybenzene-4,1-diyl)]bis[3-(3,4-dichlorophenyl)urea]

Cat. No.: B11554075
M. Wt: 634.3 g/mol
InChI Key: UXLWGNKNJLWUER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-[Methanediylbis(2-methoxybenzene-4,1-diyl)]bis[3-(3,4-dichlorophenyl)urea] is a complex organic compound characterized by its unique structure, which includes methoxybenzene and dichlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[Methanediylbis(2-methoxybenzene-4,1-diyl)]bis[3-(3,4-dichlorophenyl)urea] typically involves multiple steps. One common method includes the reaction of 2-methoxybenzene derivatives with methylene chloride under controlled conditions to form the methanediylbis(2-methoxybenzene) intermediate. This intermediate is then reacted with 3,4-dichlorophenyl isocyanate to form the final urea derivative. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,1’-[Methanediylbis(2-methoxybenzene-4,1-diyl)]bis[3-(3,4-dichlorophenyl)urea] undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like bromine and chlorine can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

1,1’-[Methanediylbis(2-methoxybenzene-4,1-diyl)]bis[3-(3,4-dichlorophenyl)urea] has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 1,1’-[Methanediylbis(2-methoxybenzene-4,1-diyl)]bis[3-(3,4-dichlorophenyl)urea] involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved include modulation of signal transduction and inhibition of protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-[Methanediylbis(2-hydroxybenzene-4,1-diyl)]bis[3-(3,4-dichlorophenyl)urea]
  • 1,1’-[Methanediylbis(2-methoxybenzene-4,1-diyl)]bis[3-(3,4-difluorophenyl)urea]
  • 1,1’-[Methanediylbis(2-methoxybenzene-4,1-diyl)]bis[3-(3,4-dibromophenyl)urea]

Uniqueness

1,1’-[Methanediylbis(2-methoxybenzene-4,1-diyl)]bis[3-(3,4-dichlorophenyl)urea] is unique due to its specific combination of methoxybenzene and dichlorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.

Properties

Molecular Formula

C29H24Cl4N4O4

Molecular Weight

634.3 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-3-[4-[[4-[(3,4-dichlorophenyl)carbamoylamino]-3-methoxyphenyl]methyl]-2-methoxyphenyl]urea

InChI

InChI=1S/C29H24Cl4N4O4/c1-40-26-12-16(3-9-24(26)36-28(38)34-18-5-7-20(30)22(32)14-18)11-17-4-10-25(27(13-17)41-2)37-29(39)35-19-6-8-21(31)23(33)15-19/h3-10,12-15H,11H2,1-2H3,(H2,34,36,38)(H2,35,37,39)

InChI Key

UXLWGNKNJLWUER-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl)OC)NC(=O)NC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.